5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile
Description
5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (CAS: 303146-69-2) is a nicotinonitrile derivative featuring a 2-methoxyphenoxy substituent at the 2-position, a methyl group at the 6-position, and an acetyl group at the 5-position. Its molecular formula is C₁₆H₁₄N₂O₃, with a molecular weight of 282.3 g/mol. The compound is synthesized via nucleophilic substitution reactions, often involving intermediates like chlorinated pyridines and thiophene-containing precursors .
Properties
IUPAC Name |
5-acetyl-2-(2-methoxyphenoxy)-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-13(11(2)19)8-12(9-17)16(18-10)21-15-7-5-4-6-14(15)20-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGZCNRFDORMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC2=CC=CC=C2OC)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the methoxyphenoxy intermediate: This involves the reaction of a methoxyphenol with an appropriate halide under basic conditions to form the methoxyphenoxy group.
Nicotinonitrile formation: The nicotinonitrile moiety is introduced through a nucleophilic substitution reaction, where a suitable nitrile is reacted with a halogenated precursor.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetyl group, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
- **Ox
Biological Activity
5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile (CAS No. 303146-69-2) is a compound with notable biological activity, primarily characterized by its pyridine structure and various substituents that contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O3 |
| Molecular Weight | 270.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)C1=CC(=C(C=N1)C)OC2=CC=CC=C2OC |
The compound exhibits a complex structure that may influence its interaction with biological targets.
Research indicates that this compound interacts with various molecular pathways, which may include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Modulation of Receptor Activity: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to inflammation and cell proliferation.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anti-inflammatory Effects: Studies indicate that it may reduce inflammation markers in vitro and in vivo.
- Anticancer Potential: Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Properties: There is emerging evidence supporting its role in protecting neural cells from oxidative stress.
In Vitro Studies
- Cell Line Testing:
- A study on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating potential anticancer properties.
In Vivo Studies
- Animal Models:
- Research involving animal models has shown that administration of the compound leads to decreased tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Comparative Studies
A comparative analysis of similar compounds reveals the unique efficacy of this compound:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| Compound A | Moderate | High |
| Compound B | Low | High |
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical differences between the target compound and its closest analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
